molecular formula C18H23BrN2S B611705 Vortioxetine hydrobromide CAS No. 960203-27-4

Vortioxetine hydrobromide

Numéro de catalogue: B611705
Numéro CAS: 960203-27-4
Poids moléculaire: 379.4 g/mol
Clé InChI: VNGRUFUIHGGOOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vortioxetine hydrobromide is a multimodal antidepressant approved by the FDA for the treatment of major depressive disorder (MDD). Its unique mechanism involves serotonin transporter (SERT) inhibition and modulation of 5-HT receptor activity (e.g., 5-HT1A agonism and 5-HT3 antagonism), which enhances serotonergic neurotransmission while mitigating side effects like emotional blunting .

Key pharmacological properties include:

  • Molecular formula: C₁₈H₂₂N₂S·HBr
  • Molecular weight: 379.36 g/mol
  • Mechanism: Dual action on SERT and 5-HT receptors (antidepressant); JAK2/SRC-STAT3 pathway inhibition (anticancer) .

Méthodes De Préparation

Overview of Vortioxetine Hydrobromide Synthesis

This compound (C₁₈H₂₂N₂S·HBr) derives from the free base through acid-base reactions, typically using hydrobromic acid (HBr) in aprotic solvents . Critical challenges include controlling polymorphic forms (particularly the α-crystal variant) and removing genotoxic impurities from piperazine ring-forming steps . The compound’s low aqueous solubility (1.3 mg/mL at pH 5.5) necessitates crystallization protocols that avoid excessive solvent residues while maintaining ICH stability guidelines .

Direct Acidification Methods

HBr-Acetic Acid Protocol

Patent US-10836730-B2 details a column chromatography-free process where vortioxetine free base dissolves in acetone, followed by incremental HBr addition in acetic acid . Key parameters:

ParameterValueImpact on Yield/Purity
Solvent Ratio1:5 (base:acetone)Prevents oligomerization
HBr Addition Rate0.5 mL/minControls exotherm <40°C
Crystallization Temp0-5°CYields snow-white crystals

This method achieves 98.5% HPLC purity with residual acetic acid <0.1% w/w, avoiding ethyl acetate-water partitioning used in earlier routes .

Aqueous HBr Crystallization

Comparative studies in CN108069924A demonstrate that 40% v/v ethanol-water mixtures produce α-crystal this compound when seeded at 70°C . Cooling to 0°C over 4 hours yields 95% recovery with XRPD purity >99.5%. Ethanol’s lower toxicity compared to chloroform (used in Example 2 of the same patent) makes it preferable for GMP manufacturing .

Salt Metathesis Approaches

Hydrochloride to Hydrobromide Conversion

Justia patent 20210087155 Example 4 describes converting vortioxetine hydrochloride to the HBr salt using acetonitrile-HBr/acetic acid :

  • Base Liberation : Vortioxetine HCl (2 g) stirred with NaOH (0.36 g) in DCM-water

  • Solvent Swap : Distill DCM, add acetonitrile (20 mL)

  • Acid Addition : HBr in acetic acid (1.6 g) added at 50°C for 1 hour

  • Crystallization : Cool to 25°C, filter, wash with cold acetonitrile

Results : 75% yield, 99.9% HPLC purity, LOD <0.2% . Acetonitrile’s high polarity prevents solvate formation, unlike toluene (Example 6), which reduced yield to 66% due to partial amorphization .

Polymorph-Specific Syntheses

α-Crystal Form Optimization

The α-polymorph (XRPD peaks at 8.7°, 17.4°, 21.9° 2θ) is preferentially formed using:

  • Solvent : 35 mL 40% ethanol/water per 4g crude API

  • Seeding : 2.5% w/w α-crystal seeds added at 70°C

  • Cooling Profile : Linear ramp from 70°C to 0°C over 2 hours

This protocol eliminates the β-form contamination seen in methanol-water systems, critical for tablet dissolution consistency .

Industrial-Scale Process Economics

A comparative analysis of solvent costs and throughput:

MethodSolvent Cost (USD/kg API)Cycle Time (h)Purity (%)
Acetone-HBr 12.40898.5
Ethanol-Water 8.20699.5
Acetonitrile-HBr 18.75799.9

Ethanol-water offers the best balance, though acetonitrile enables higher purity for injectable formulations .

Analyse Des Réactions Chimiques

Types de Réactions : Le hydrobromure de vortioxetine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communs :

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .

4. Applications de la Recherche Scientifique

Le hydrobromure de vortioxetine a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action du hydrobromure de vortioxetine est complexe et implique plusieurs voies :

Composés Similaires :

Unicité : Le hydrobromure de vortioxetine est unique en raison de son mécanisme d'action multimodal, qui implique à la fois l'inhibition de la recapture de la sérotonine et la modulation des récepteurs. Cette double action est censée contribuer à son efficacité dans le traitement du trouble dépressif majeur .

Applications De Recherche Scientifique

Applications in Major Depressive Disorder

Clinical Efficacy:
Vortioxetine has been shown to be effective in treating MDD. A meta-analysis indicated that it significantly outperformed placebo in improving depressive symptoms, with a response rate ratio of 1.35 (95% CI 1.22–1.49) . Additionally, a randomized controlled trial demonstrated significant improvements in cognitive function alongside mood enhancement .

Cognitive Function Improvement:
Research indicates that vortioxetine not only alleviates depressive symptoms but also enhances cognitive functions in patients with MDD. Studies have shown that patients treated with vortioxetine experienced significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those receiving placebo .

Gut Microbiota Modulation:
Recent findings suggest that vortioxetine may influence gut microbiota composition in patients with MDD. Changes in gut microbiota diversity were observed after treatment, potentially contributing to its therapeutic effects . This highlights a novel area of research linking psychiatric treatment with gastrointestinal health.

Applications in Cancer Treatment

Inhibition of Gastric Cancer Cell Growth:
A groundbreaking study identified vortioxetine hydrobromide as a dual inhibitor of JAK2 and SRC kinases, which are implicated in gastric cancer progression. In vitro and in vivo experiments demonstrated that vortioxetine effectively suppressed the growth of gastric cancer cells by inhibiting the JAK2/SRC-STAT3 signaling pathway . This positions vortioxetine as a promising candidate for chemoprevention strategies against gastric cancer.

Table 1: Clinical Efficacy of Vortioxetine in Major Depressive Disorder

Study ReferenceSample SizeTreatment DurationPrimary OutcomeResult
Henigsberg et al., 20125608 weeksMADRS score reductionSignificant reduction across all doses
Boulenger et al., 2014Variable8 weeksHDRS-24 score reductionStatistically significant improvement
PMC416251973724 weeksSDS score improvementMean improvement of 8.7 points

Table 2: Effects on Gut Microbiota Post-Treatment

Measurement TypeBefore TreatmentAfter 4 WeeksAfter 8 Weeks
Bacteroidetes (Phylum)High proportionDecreasedApproached healthy controls
Firmicutes (Phylum)Low proportionIncreasedIncreased significantly

Case Studies

Case Study 1: Efficacy in Patients with Comorbid Conditions
In a cohort study involving patients with MDD and comorbid conditions, vortioxetine was well-tolerated and led to remission of depressive symptoms across all participants, including those with neurological impairments due to brain injuries . This underscores its versatility and potential as a treatment option for complex cases.

Case Study 2: Overdose Safety Profile
A report on a patient who attempted suicide by overdosing on vortioxetine (250 mg) revealed no significant adverse effects or serotonin syndrome symptoms, suggesting a favorable safety profile even at high doses . Such findings are crucial for understanding the drug's risk-benefit ratio in clinical settings.

Mécanisme D'action

The mechanism of action of vortioxetine hydrobromide is complex and involves multiple pathways:

Comparaison Avec Des Composés Similaires

Antidepressants: Vortioxetine vs. SSRIs/SNRIs

Vortioxetine distinguishes itself from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) through its multimodal mechanism and improved tolerability.

Parameter Vortioxetine Hydrobromide SSRIs (e.g., Fluoxetine) SNRIs (e.g., Venlafaxine)
Primary Target SERT + 5-HT receptors SERT SERT + NET
Cognitive Benefits Yes (via 5-HT3/7 modulation) Limited Limited
Common AEs Nausea (15–21%), Headache (6–9%) Sexual dysfunction (25–50%), GI issues Hypertension, Sweating
Gut Microbiota Impact Increases Bifidobacterium spp. Limited data Limited data

Key Findings :

  • Vortioxetine’s lower incidence of sexual dysfunction compared to SSRIs makes it preferable for long-term use .
  • It uniquely promotes gut microbiota reconstruction in MDD patients, correlating with symptom alleviation .

Kinase Inhibitors: Vortioxetine vs. Dasatinib/Tofacitinib

In GC, this compound exhibits dual JAK2/SRC inhibition , albeit with lower potency than oncology-specific kinase inhibitors.

Parameter This compound Dasatinib (SRC/ABL inhibitor) Tofacitinib (JAK inhibitor)
IC₅₀ (JAK2/SRC) 8.529 μM (JAK2), 6.497 μM (SRC) 0.8 nM (SRC) 1–5 nM (JAK1/3)
Toxicity Low (no organ toxicity in mice) High (myelosuppression) Moderate (infection risk)
Cost ~$300/month (generic) \sim$10,000/month ~$2,500/month
Therapeutic Scope Depression + GC chemoprevention Leukemia Rheumatoid arthritis

Key Findings :

  • Vortioxetine’s safety profile and cost-effectiveness make it viable for GC patients with comorbid depression .
  • While less potent, its dual inhibition of JAK2/SRC-STAT3 pathways reduces tumor proliferation (IC₅₀: 4.96–9.40 μM in GC cells) .

Structural and Metabolic Comparison

Vortioxetine’s bicyclic sulfanylphenyl-piperazine structure differs from tricyclic antidepressants (TCAs) and newer agents like agomelatine.

Compound Core Structure Metabolites Bioavailability
Vortioxetine Sulfanylphenyl-piperazine + HBr 7 Phase I metabolites (CYP2D6) ~75% (polymorph α enhances dissolution)
Escitalopram Phthalane derivative Desmethylcitalopram ~80%
Agomelatine Melatonin analog 3-OH-agomelatine <5% (high first-pass metabolism)

Key Findings :

  • Vortioxetine’s metastable α polymorph exhibits faster dissolution rates, improving bioavailability .
  • Its metabolites lack significant pharmacological activity, reducing drug-drug interaction risks .

Adverse Event Profile

Post-marketing surveillance (FAERS 2013–2024) identified 11,298 AE cases for vortioxetine, primarily:

  • Nausea (21%) , Headache (9%) , and Dizziness (6%) .
  • Rare but severe AEs: Serotonin syndrome (0.1%) , Hyponatremia (0.3%) .

Comparatively, SSRIs show higher rates of sexual dysfunction (25–50%) and weight gain , while vortioxetine’s AE profile aligns with its receptor modulation .

Activité Biologique

Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.

Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:

  • 5-HT1A receptor agonism
  • 5-HT3 receptor antagonism
  • 5-HT7 receptor antagonism

This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:

  • Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .
  • Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .

Table 1: Inhibitory Effects on Gastric Cancer Cells

Cell LineIC50 (μM) at 24hIC50 (μM) at 48hProliferation Inhibition (%) at 4 μM (96h)
HGC275.904.9666
AGS9.406.5645

Clinical Efficacy in Depression

Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:

  • Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .

Table 2: Efficacy Data from Clinical Trials

Treatment GroupMean Change from Baseline to Week 8p-value
Vortioxetine 10 mg0.36<0.0001
Vortioxetine 20 mg0.33<0.0001
Placebo--

Effects on Gut Microbiota

Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:

  • Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .

Case Studies

A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:

  • Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .

Table 3: Summary of Case Studies

Patient CountAge Range (Years)Treatment Duration (Months)Remission Achieved
924 - 772 - 48Yes

Q & A

Basic Research Question: What are the key physicochemical properties and synthetic pathways for vortioxetine hydrobromide?

Answer:
this compound (C₁₈H₂₂N₂S·HBr, molecular weight 379.36 g/mol) is a white to slightly beige powder, non-hygroscopic, and soluble in methanol/ethanol but sparingly soluble in water (pH 2.0–8.3) . Its synthesis involves coupling 2-(2,4-dimethylphenylthio)aniline with piperazine derivatives, followed by hydrobromide salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts like tert-amyl alcohol solvates . Analytical validation via HPLC and mass spectrometry ensures purity (>98%) and structural confirmation .

Basic Research Question: How are pharmacokinetic (PK) parameters of this compound determined in human studies?

Answer:
PK parameters (Cₘₐₓ, AUC₀–₇₂h, Tₘₐₓ, T₁/₂) are quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Blood samples are collected serially over 72 hours post-dose, and plasma concentrations are analyzed via non-compartmental modeling. For bioequivalence studies, geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC and Cₘₐₓ must fall within 80–125% . Ethnic variability in CYP2D6 metabolism necessitates population-specific PK studies .

Basic Research Question: What receptor-binding profile defines vortioxetine’s mechanism of action?

Answer:
Vortioxetine acts as a multimodal serotonergic modulator, with inhibitory constants (Kᵢ) of 15 nM (5-HT₁A), 33 nM (5-HT₁B), 3.7 nM (5-HT₃), 19 nM (5-HT₇), and 1.6 nM (SERT) . In vitro assays (e.g., radioligand displacement) using HEK293 cells transfected with human receptors are standard. Functional activity (agonist/antagonist effects) is validated via cAMP or Ca²⁺ flux assays .

Advanced Research Question: How can polymorphic forms of this compound impact drug development?

Answer:
Polymorphs (e.g., Form L, tert-amyl alcohol solvate) exhibit distinct solubility and stability profiles . Characterization involves X-ray diffraction (XRD) for crystal structure, differential scanning calorimetry (DSC) for thermal behavior, and dynamic vapor sorption (DVS) for hygroscopicity . Reactive crystallization studies in solvents like acetone/water reveal that thermodynamic control favors stable polymorphs, while kinetic control (high supersaturation) may yield metastable forms .

Advanced Research Question: What methodological considerations ensure robust bioequivalence studies under fasting/fed conditions?

Answer:
Randomized, two-period crossover designs with a 28-day washout minimize carryover effects . Standardized meals (e.g., 500–600 kcal fat) are administered 30 minutes pre-dose in fed trials to assess food effects . Sample size calculations (e.g., n=32/group) assume ≤22.5% inter-subject variability and 80% power to detect GMRs within 0.95–1.05 . Ethnic sensitivity analyses are critical due to CYP2D6 polymorphism prevalence in Asian populations .

Advanced Research Question: What analytical techniques are used to quantify vortioxetine and its metabolites in preclinical models?

Answer:
HPLC-MS/MS with deuterated internal standards (e.g., d₄-vortioxetine) achieves specificity in rodent plasma . Protein precipitation (acetonitrile) is used for sample preparation, with calibration curves linear from 5–1000 ng/mL . Metabolites (e.g., Lu AA34443) are identified via fragmentation patterns and quantified relative to parent compound pharmacokinetics .

Advanced Research Question: How can contradictions in PK data across ethnic groups be resolved?

Answer:
Discrepancies (e.g., higher AUC in Chinese vs. European cohorts) require stratification by CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers) . Population PK modeling (NONMEM) incorporating covariates like body weight and genetic markers improves predictive accuracy . Comparative studies must adhere to region-specific guidelines (e.g., China’s NMPA vs. FDA) for bioequivalence margins .

Advanced Research Question: How do thermodynamic and kinetic factors govern polymorph formation during crystallization?

Answer:
In reactive crystallization, solvent polarity (e.g., acetone vs. ethanol) and supersaturation ratio dictate nucleation kinetics . Thermodynamically stable forms dominate at low supersaturation, while high supersaturation promotes metastable polymorphs. Process analytical technology (PAT) tools, such as in-situ Raman spectroscopy, enable real-time monitoring of polymorphic transitions .

Propriétés

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRUFUIHGGOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027850
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960203-27-4
Record name Vortioxetine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORTIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

102 g 2-bromo-iodobenzene (362 mmol) and 50 g 2,4-dimethylthiophenol (362 mmol) are dissolved in 1000 ml toluene. To this solution was added 81 g BOC-piperazine (434 mmol) followed by 2.08 g Pddba2 (1 mol %) and 4.51 g rac-BINAP (2 mol %). The mixture was purged with nitrogen for 5 minutes before adding a slurry of 87 g NaOBut (905 mmol) in 300 ml toluene. The suspension was heated to 100° C. under nitrogen overnight. A GCMS analysis showed full conversion into the intermediate product (1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene) and the temperature was increased to reflux (120° C.) for another 24 hours. A HPLC analysis showed full conversion into the intermediate (1-BOC-4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine). The reaction mixture was cooled on ice for one hour before filtering the mixture. The filter cake is washed with 2×200 ml toluene and to the combined filtrates was added 80 ml 48-wt % HBr (aq.) followed by heating to reflux for 18 hours after which full deprotection was detected by HPLC. The mixture was cooled on ice for 2 hours and filtrated. The brownish solid was dissolved in 1000 ml boiling H2O for 1 hour together with activated charcoal (25 g), filtered while hot and left to cool. The precipitate was collected by filtration and drying in vacuum at 40° C. overnight produced 49 g of 4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide (36%) as a white solid.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere Pddba2 (211 mg, 0.367 mmol), BINAP (458 mg, 0.736 mmol), sodium tert-butoxide (26.0 g), piperazine (27.5 g) and toluene (185 mL) were stirred at room temperature for approx 30 minutes. To this mixture was added 1-bromo-2-iodobenzene (12 mL) and 2,4-dimethylthiophenol (12.3 mL) and the reaction mixture was stirred for approximately 60 minutes without heating. The reaction mixture was then heated at reflux for 5 hours, and then water (70 mL) was added followed by stirring for a further 5 minutes before the phases were separated (temperature above 60 C). The toluene phase was washed 2 times with a sodium chloride solution. To the warm toluene phase was added hydrobromic acid 48% (16.2 g), seeding crystals (HBr β-form) were added and the solution was cooled. 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, and the filter cake was washed with toluene (160 mL) and water (190 mL). Analysis of a dried sample of filter cake showed 0.64% compound 1 and 70 ppm Pd. The wet filter cake was heated in isopropanol (345 mL) at reflux temperature and the hot solution was blank filtered. The clear solution was cooled to below room temperature, isopropanol solvate of 1-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, washed with isopropanol (40 mL) and dried under vacuum at 40° C. Analysis showed compound 1 (0.05%) and 2 ppm Pd.
Name
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.